molecular formula C8H7N3O B15199700 N-(1H-Benzo[d]imidazol-1-yl)formamide

N-(1H-Benzo[d]imidazol-1-yl)formamide

Cat. No.: B15199700
M. Wt: 161.16 g/mol
InChI Key: PXHOBBDIENXGIU-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-1-yl)formamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-1-yl)formamide typically involves the reaction of o-phenylenediamine with formic acid or formic acid derivatives. One common method is the cyclization of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole ring, followed by formylation to introduce the formamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents may also be employed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-1-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1H-Benzo[d]imidazol-1-yl)formamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(benzimidazol-1-yl)formamide

InChI

InChI=1S/C8H7N3O/c12-6-10-11-5-9-7-3-1-2-4-8(7)11/h1-6H,(H,10,12)

InChI Key

PXHOBBDIENXGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2NC=O

Origin of Product

United States

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